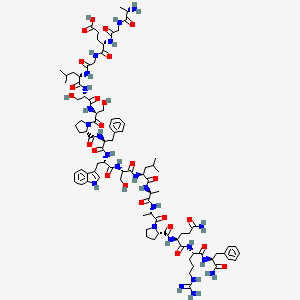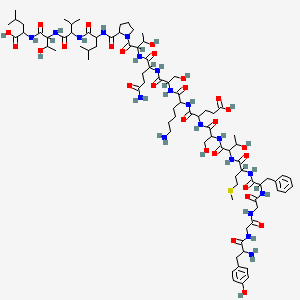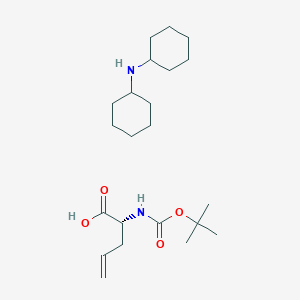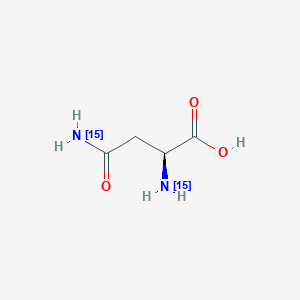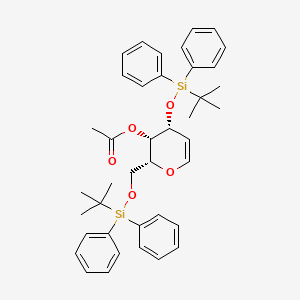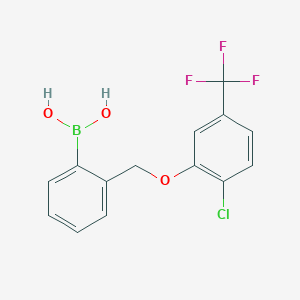
(2-((2-クロロ-5-(トリフルオロメチル)フェノキシ)メチル)フェニル)ボロン酸
概要
説明
“(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid” is an organic compound with the molecular formula C14H11BClF3O3 and a molecular weight of 330.49 . It is primarily used in research as an active metabolite of Fenofibrate, a medication effective in reducing harmful cholesterol and fatty acid levels in the body .
Molecular Structure Analysis
The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene (CH2) and an ether (O) linkage. This second phenyl ring carries a chloro (Cl) and a trifluoromethyl (CF3) substituent .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 138-147 °C . It has a density of 1.49±0.1 g/cm3 .科学的研究の応用
アリールおよびヘテロアリールフロクマリンの合成
この化合物は、スズキ反応の反応物として機能し、これはアリールおよびヘテロアリールフロクマリンを合成するために使用されるクロスカップリング方法です 。フロクマリンは、さまざまな植物によって生成される有機化合物のクラスです。これらは、皮膚疾患の治療に適用され、その潜在的な抗がん特性についても調査されています。
Et カンチノン-3-カルボン酸エステルの合成
別の用途には、Et カンチノン-3-カルボン酸エステルの合成が含まれます。 これは、Pd 触媒による鈴木-宮浦カップリングに続いて、Cu 触媒によるアミド化反応によって達成されます 。カンチノンは、抗腫瘍、抗ウイルス、および抗菌効果など、幅広い生物活性を持つアルカロイドです。
キサンチンの調製
この化合物は、ジアミノウラシルとのワンポットカップリングを介してキサンチンの調製に使用されます 。キサンチンは、カフェインやテオブロミンなど、よく知られた興奮作用を持つ化合物のファミリーです。それらは、気管支拡張作用のために、呼吸器疾患の治療にも使用されています。
医薬品開発
この化合物に含まれるトリフルオロメチル基は、医薬品化学で重要です。 多くの FDA 承認薬は、医薬品の生物活性と代謝安定性を高める能力があるため、トリフルオロメチル基を含んでいます 。この化合物は、トリフルオロメチル基の包含から恩恵を受ける新しい薬の合成における前駆体となり得ます。
Safety and Hazards
作用機序
Target of Action
It is known to be used as a reactant in the synthesis of various compounds via the suzuki-miyaura coupling reaction .
Mode of Action
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid interacts with its targets through the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The process involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is involved in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of various organic compounds . This reaction is part of larger biochemical pathways involved in the synthesis of aryl- and hetarylfurocoumarins, Et canthinone-3-carboxylates, and xanthines .
Result of Action
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, as a reactant in the Suzuki-Miyaura coupling reaction, contributes to the formation of various organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and function.
Action Environment
The efficacy and stability of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
生化学分析
Biochemical Properties
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It interacts with enzymes such as palladium-catalyzed Suzuki-Miyaura coupling enzymes, which facilitate the formation of carbon-carbon bonds. This compound also interacts with proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, this compound can impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids and cholesterol . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
特性
IUPAC Name |
[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSKCIEUYUZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584655 | |
| Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-11-9 | |
| Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


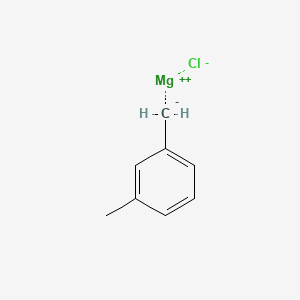
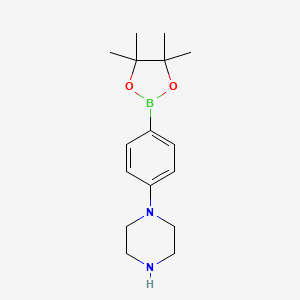

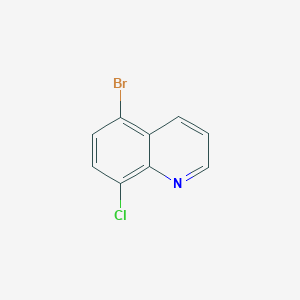

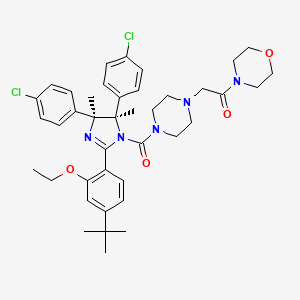

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)
